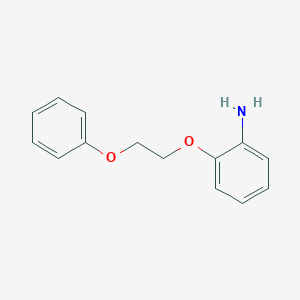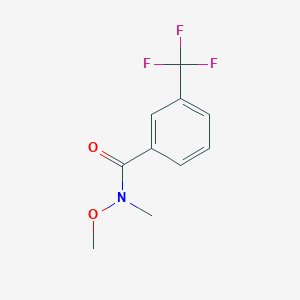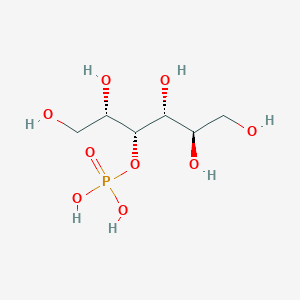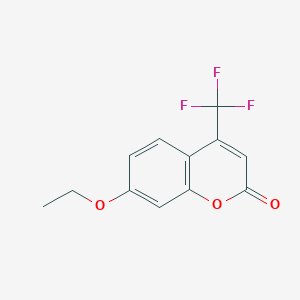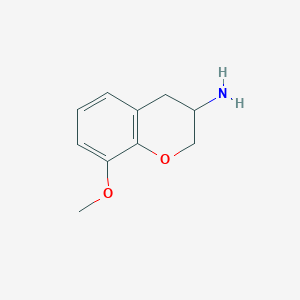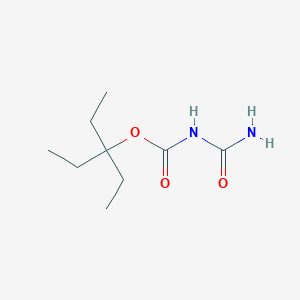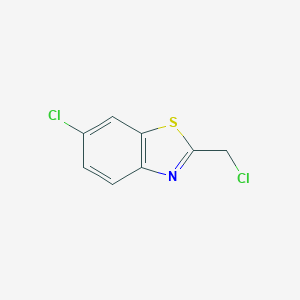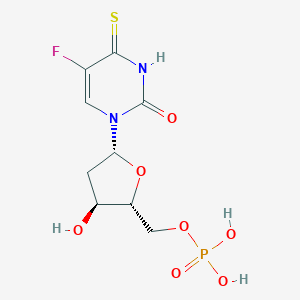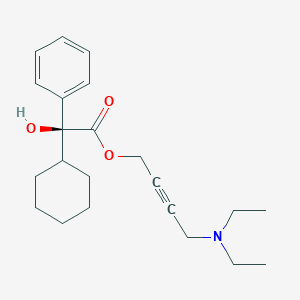
S-Methyl (6-methoxy-3-pyridinyl)carbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Methyl (6-methoxy-3-pyridinyl)carbamothioate, also known as methiocarb, is a carbamate insecticide used to control pests in agriculture and public health. It has been widely used for decades due to its broad-spectrum activity and low toxicity to vertebrates. However, its use has been restricted in some countries due to concerns about its potential impact on human health and the environment.
Mecanismo De Acción
S-Methyl (6-methoxy-3-pyridinyl)carbamothioate inhibits acetylcholinesterase by forming a stable complex with the enzyme. This prevents the breakdown of acetylcholine, leading to the accumulation of the neurotransmitter in the synaptic cleft. This overstimulates the postsynaptic receptors, causing paralysis and death of the insect.
Biochemical and Physiological Effects
S-Methyl (6-methoxy-3-pyridinyl)carbamothioate has been shown to have low toxicity to mammals, including humans. However, it can cause irritation to the skin, eyes, and respiratory tract. It has also been reported to have negative effects on non-target organisms, such as bees and aquatic invertebrates. S-Methyl (6-methoxy-3-pyridinyl)carbamothioate has been found to accumulate in soil and water, potentially leading to long-term environmental impacts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-Methyl (6-methoxy-3-pyridinyl)carbamothioate is widely used in laboratory experiments due to its broad-spectrum activity and low toxicity to mammals. However, its use is limited by its potential impact on the environment and non-target organisms. Alternative insecticides with lower environmental impact are being developed to replace S-Methyl (6-methoxy-3-pyridinyl)carbamothioate in laboratory experiments.
Direcciones Futuras
Future research on S-Methyl (6-methoxy-3-pyridinyl)carbamothioate should focus on developing alternative insecticides with lower environmental impact. This includes investigating the use of biological control agents, such as predators and parasites, to control pest populations. Additionally, research should focus on understanding the long-term environmental impacts of S-Methyl (6-methoxy-3-pyridinyl)carbamothioate and developing strategies to mitigate its effects. Finally, research should investigate the potential of S-Methyl (6-methoxy-3-pyridinyl)carbamothioate as a tool for studying the nervous system in insects and developing new insecticides targeting this system.
Métodos De Síntesis
S-Methyl (6-methoxy-3-pyridinyl)carbamothioate is synthesized by reacting 6-methoxypyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methylamine to form the carbamate. The final product is obtained by reacting the carbamate with hydrogen sulfide in the presence of a base.
Aplicaciones Científicas De Investigación
S-Methyl (6-methoxy-3-pyridinyl)carbamothioate has been extensively studied for its insecticidal activity and mode of action. It has been shown to inhibit acetylcholinesterase, an enzyme essential for the normal functioning of the nervous system in insects. This leads to the accumulation of acetylcholine, causing overstimulation of the nervous system and ultimately death. S-Methyl (6-methoxy-3-pyridinyl)carbamothioate has also been investigated for its potential to control other pests, such as mites, ticks, and nematodes.
Propiedades
Número CAS |
120098-35-3 |
|---|---|
Nombre del producto |
S-Methyl (6-methoxy-3-pyridinyl)carbamothioate |
Fórmula molecular |
C8H10N2O2S |
Peso molecular |
198.24 g/mol |
Nombre IUPAC |
S-methyl N-(6-methoxypyridin-3-yl)carbamothioate |
InChI |
InChI=1S/C8H10N2O2S/c1-12-7-4-3-6(5-9-7)10-8(11)13-2/h3-5H,1-2H3,(H,10,11) |
Clave InChI |
FRKIRYTZXVJYEL-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(C=C1)NC(=O)SC |
SMILES canónico |
COC1=NC=C(C=C1)NC(=O)SC |
Sinónimos |
Carbamothioic acid, (6-methoxy-3-pyridinyl)-, S-methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate](/img/structure/B40497.png)
